molecular formula C24H25N5O2 B271930 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine

Cat. No. B271930
M. Wt: 415.5 g/mol
InChI Key: KCTNGIUXNCOSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in regulating cell division, migration, and adhesion. EHT 1864 has been extensively studied for its potential applications in cancer research and drug discovery.

Mechanism of Action

EHT 1864 targets Rho GTPases, which are a family of proteins that play a crucial role in regulating cell division, migration, and adhesion. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). EHT 1864 inhibits the activity of Rho GTPases by binding to the GEF-binding site on Rho GTPases, thereby preventing the activation of Rho GTPases by GEFs.
Biochemical and physiological effects:
EHT 1864 has been shown to inhibit the activity of Rho GTPases, which play a crucial role in regulating cell division, migration, and adhesion. EHT 1864 has been shown to prevent cancer cell migration and invasion by inhibiting the activity of Rho GTPases. EHT 1864 has also been studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer research and drug discovery. However, EHT 1864 also has some limitations for lab experiments. It can be difficult to determine the optimal concentration of EHT 1864 for a specific experiment. The effects of EHT 1864 on different cell types may vary, and it may not be effective for all types of cancer.

Future Directions

There are several future directions for the study of EHT 1864. One potential direction is to study the effects of EHT 1864 on different types of cancer. Another potential direction is to study the effects of EHT 1864 on other diseases such as diabetes and cardiovascular diseases. Additionally, future studies could focus on developing more potent and selective inhibitors of Rho GTPases.

Synthesis Methods

EHT 1864 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyltetrazole-5-thiol to form 3-ethoxy-4-[(1-phenyltetrazol-5-yl)thio]benzaldehyde. This compound is then reacted with 4-bromomethylphenylboronic acid to form N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-4-bromomethylbenzamide, which is then reduced to EHT 1864.

Scientific Research Applications

EHT 1864 has been extensively studied for its potential applications in cancer research and drug discovery. Rho GTPases are known to play a crucial role in cancer cell migration, invasion, and metastasis. EHT 1864 has been shown to inhibit the activity of Rho GTPases, thereby preventing cancer cell migration and invasion. EHT 1864 has also been studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.

properties

Product Name

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-phenylethanamine

InChI

InChI=1S/C24H25N5O2/c1-3-30-23-16-19(17-25-18(2)20-10-6-4-7-11-20)14-15-22(23)31-24-26-27-28-29(24)21-12-8-5-9-13-21/h4-16,18,25H,3,17H2,1-2H3

InChI Key

KCTNGIUXNCOSGG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)C2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C2=CC=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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